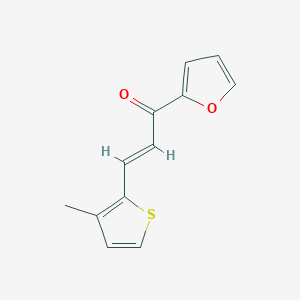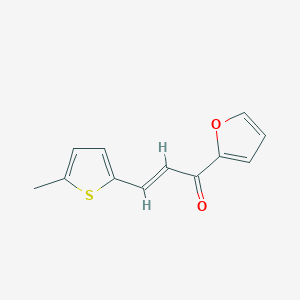
(2E)-1-(3,4-Dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-1-(3,4-Dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one, also known as 3,4-dimethyl-5-methylfuran-2-yl propenone, is an organic compound with a molecular formula of C12H14O. It is a colorless liquid with a sweet, floral odor. It has been extensively studied in recent years due to its potential applications in a variety of fields.
Aplicaciones Científicas De Investigación
3,4-Dimethyl-5-methylfuran-2-yl propenone has been studied for its potential applications in a variety of scientific fields. It has been used in the synthesis of a variety of compounds, such as 2-amino-3-phenyl-1-butanol and 2-methyl-3-phenyl-1-butanol. It has also been used to synthesize a variety of polymers, such as polyvinyl alcohol and polyurethane. In addition, (2E)-1-(3,4-Dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one-5-methylfuran-2-yl propenone has been studied for its potential applications in the production of biofuels, as well as for its potential use as a green solvent for organic reactions.
Mecanismo De Acción
The mechanism of action of (2E)-1-(3,4-Dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one-5-methylfuran-2-yl propenone is not yet fully understood. However, it is believed that the compound acts as a proton donor, donating H+ ions to the reaction mixture. This proton donation is thought to facilitate the formation of a variety of products, such as polymers, biofuels, and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-1-(3,4-Dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one-5-methylfuran-2-yl propenone have not been extensively studied. However, it is believed that the compound has a low toxicity and is not likely to cause any adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using (2E)-1-(3,4-Dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one-5-methylfuran-2-yl propenone in lab experiments is its low toxicity and lack of adverse effects. This makes it an ideal choice for a variety of applications. However, the compound is highly flammable, and therefore it should be handled with caution in the lab.
Direcciones Futuras
In the future, (2E)-1-(3,4-Dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one-5-methylfuran-2-yl propenone could be used to synthesize a variety of compounds, such as polymers, biofuels, and other compounds. It could also be used as a green solvent for organic reactions. Additionally, further research into the biochemical and physiological effects of this compound could lead to new applications in medicine and other fields. Finally, the compound could be used to develop new catalysts for a variety of reactions.
Métodos De Síntesis
3,4-Dimethyl-5-methylfuran-2-yl propenone can be synthesized from the reaction of 1-methoxy-(2E)-1-(3,4-Dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one-5-methyl-2-furanone with propenal in the presence of potassium carbonate as a catalyst. This reaction takes place at a temperature of 140-160°C and a pressure of 1-2 atm. The yield of the reaction can be increased by the addition of a small amount of anhydrous sodium sulfate.
Propiedades
IUPAC Name |
(E)-1-(3,4-dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-11-4-6-14(10-12(11)2)16(17)9-8-15-7-5-13(3)18-15/h4-10H,1-3H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWHJNZFEMGHJG-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C=CC2=CC=C(O2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3,4-Dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

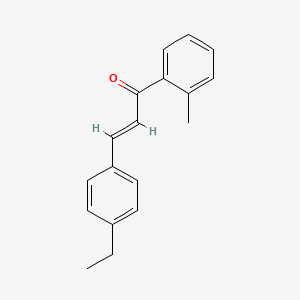
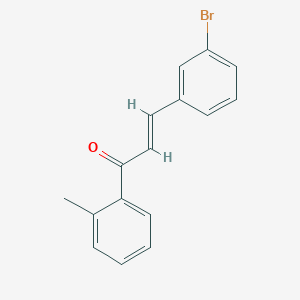
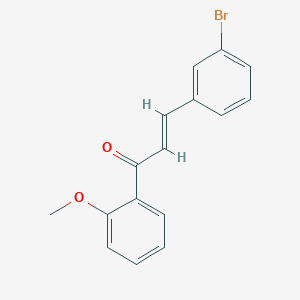
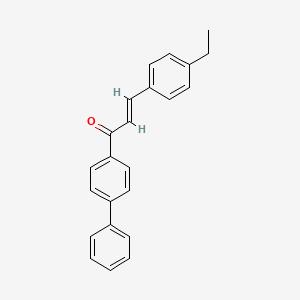
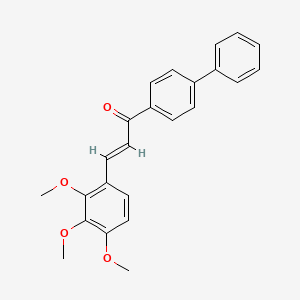
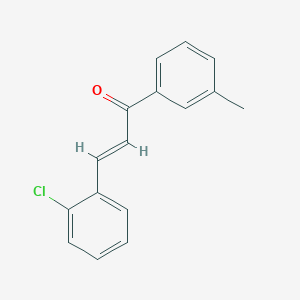

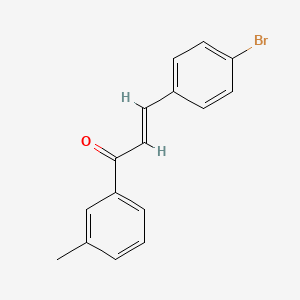


![(2E)-1-(3-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346749.png)

